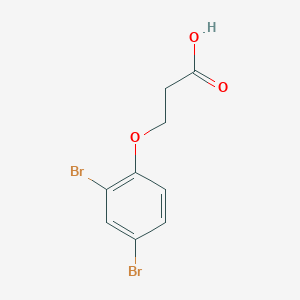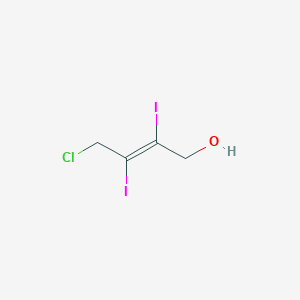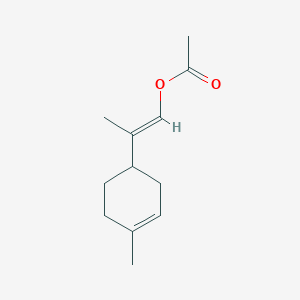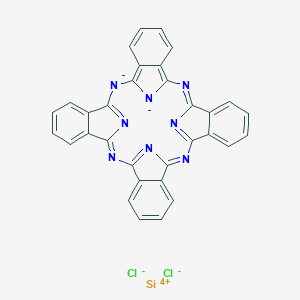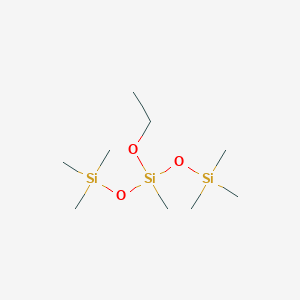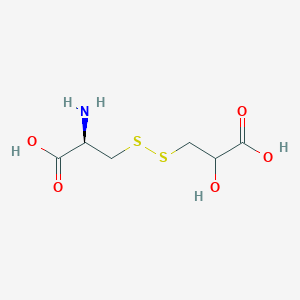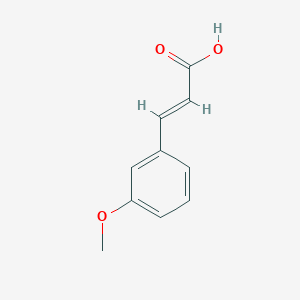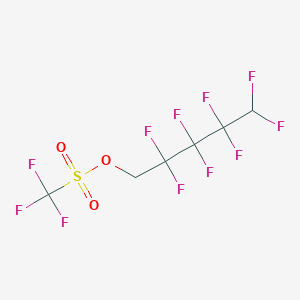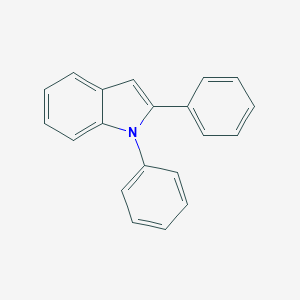
1,2-Diphenyl-1H-indole
概要
説明
1,2-Diphenyl-1H-indole belongs to the class of organic compounds known as 2-phenylindoles . These are indoles substituted at the 2-position with a phenyl group . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
1,2-Diphenyl-1H-indole analogues were synthesized by cyclization of 1-phenyl-2-(phenyl amino)-ethane-1-one . In another study, DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .
Molecular Structure Analysis
The molecular structure of 1,2-Diphenyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
In a study, DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives affected different aspects of cytokine production . Further, a group of the derivatives enabled synergistic pro-inflammatory cytokine production, while another group caused diminished cytokine production compared to DPIE stimulation .
科学的研究の応用
Modulation of Pro-Inflammatory Cytokine Production
“1,2-Diphenyl-1H-indole” derivatives have been found to regulate the production of pro-inflammatory cytokines in IL-1β-stimulated primary human oral cells . The compound and its derivatives can modulate the interactions between IL-1β and IL-1 receptors (IL-1Rs), affecting the production of cytokines like IL-6 and IL-8 .
Synthesis of DPIE Derivatives
The compound has been used in the synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives . These derivatives have been found to exhibit modulatory activity, affecting the production of pro-inflammatory cytokines .
Augmentation of Pro-Inflammatory Cytokine Production
In a study, it was found that DPIE, a derivative of “1,2-Diphenyl-1H-indole”, can augment the production of pro-inflammatory cytokines in IL-1β-stimulated primary human oral cells . This includes an increase in the production of IL-6, IL-8, and COX-2 at both mRNA and protein levels .
Potential Biological Activities of Indole Derivatives
Indole derivatives, including “1,2-Diphenyl-1H-indole”, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
1,2-diphenylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIKLJCDBBFRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066376 | |
| Record name | 1H-Indole, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenyl-1H-indole | |
CAS RN |
18434-12-3 | |
| Record name | 1,2-Diphenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18434-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018434123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIPHENYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RVQ2LBU7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the bromine atom in 1-p-bromophenyl-5-benzyloxy-2-phenylindole derivatives?
A1: Research indicates that the bromine atom at the para position of the phenyl group attached to the indole nitrogen in 1-p-bromophenyl-5-benzyloxy-2-phenylindole derivatives is particularly labile []. This means it can be easily removed during chemical reactions, such as hydrogenation with palladium on carbon (Pd/C) or refluxing with Raney nickel in ethanol. This debromination can lead to the formation of unexpected products, like 5-hydroxy-1,2-diphenyl-N-substituted tryptamines instead of the desired debenzylated tryptamines []. This lability should be considered when designing synthetic routes involving these compounds.
Q2: Can 1,2-diphenylindole be used as a building block for other compounds?
A2: Yes, the synthesis of ethyl 5-hydroxy-1,2-diphenylindole-3-carboxylate (15) demonstrates the use of 1,2-diphenylindole as a scaffold []. Researchers achieved this by reacting ethyl β-anilinocinnamate (14) with p-benzoquinone, highlighting the potential for creating diverse indole derivatives with potentially useful biological activities.
Q3: Are there any studies exploring the biological activity of 1,2-diphenylindole derivatives?
A3: While the provided abstracts don't delve into specific biological activities, one study mentions "1-benzyl-2-phenylindole- and 1,2-diphenylindole-based antiestrogens" []. This suggests that researchers are exploring the potential of 1,2-diphenylindole derivatives in influencing estrogenic activity. Further research is needed to fully elucidate their mechanisms of action and potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
